molecular formula C11H7NS2 B1580735 2-(2-Thienyl)benzothiazole CAS No. 34243-38-4

2-(2-Thienyl)benzothiazole

Cat. No.: B1580735
CAS No.: 34243-38-4
M. Wt: 217.3 g/mol
InChI Key: CNDVGJHQJAJTJK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring fused with a thiophene ring

Safety and Hazards

The safety information for 2-(2-Thienyl)benzothiazole includes hazard statements such as H302-H315-H319-H335 and precautionary statements like P261-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thienyl)benzothiazole typically involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in the presence of a suitable solvent such as 1-methyl-2-pyrrolidone . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another common method involves the reaction of 2-aminothiophenol with aldehydes or nitriles under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials. The process is optimized to achieve high yields and purity, making it suitable for commercial applications. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to enhance the efficiency of the production process .

Properties

IUPAC Name

2-thiophen-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDVGJHQJAJTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302907
Record name 2-(2-Thienyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34243-38-4
Record name 34243-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Thienyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Thienyl)benzothiazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?

A1: Research suggests that when this compound (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []

Q2: How does the presence of this compound in iridium(III) complexes affect their interaction with biological targets like avidin?

A2: Studies have shown that incorporating this compound into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.

Q3: Are there efficient synthetic routes available for the synthesis of this compound derivatives with improved solubility?

A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended this compound derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.

Q4: What is the potential application of this compound in the development of antimycobacterial drugs?

A4: Research indicates that this compound holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.

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